2-(3-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride
Overview
Description
2-(3-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O2 and its molecular weight is 244.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
- New N-aminoimides similar to the chemical have been synthesized and studied for their molecular and crystal structure. These studies focus on the formation of hydrogen bonds and electrostatic interactions between various molecular parts, which are crucial for understanding the behavior and potential applications of such compounds (Struga et al., 2007).
Derivative Synthesis
- Research on hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from compounds like 3-sulfolene, has led to the development of new synthesis methods. These methods involve epoxidation and opening of the epoxide with nucleophiles, yielding various derivatives with potential applications in chemistry and pharmacology (Tan et al., 2016).
Polysubstituted Analogues
- The synthesis of polysubstituted isoindole-1,3-diones from related compounds demonstrates the potential for creating diverse chemical structures with varied properties, which could be useful in different scientific applications (Tan et al., 2014).
Reactivity Studies
- Studies on the reductive Heck reactions of N-arylamino-substituted tricyclic imides, which are structurally related to the chemical , contribute to the understanding of its reactivity and potential for forming new compounds (Atbakar et al., 2016).
Photophysical Properties
- The investigation of solvent effects on the photophysical properties of aminophthalimide derivatives provides insights into how changes in the environment can affect the behavior of similar compounds. This knowledge is essential for potential applications in fields like fluorescent probes and the laser industry (Tan et al., 2017).
Properties
IUPAC Name |
2-(3-aminopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15;/h1-2,8-9H,3-7,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTADRUPEDJLNGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.